molecular formula C16H12O4 B14443758 9-Acetyl-1,7,8-anthracenetriol CAS No. 73637-16-8

9-Acetyl-1,7,8-anthracenetriol

Cat. No.: B14443758
CAS No.: 73637-16-8
M. Wt: 268.26 g/mol
InChI Key: DPMKTCIVEBLMCB-UHFFFAOYSA-N
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Description

9-Acetyl-1,7,8-anthracenetriol is an organic compound with the molecular formula C16H12O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features three hydroxyl groups and one acetyl group attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-1,7,8-anthracenetriol typically involves the acetylation of 1,7,8-anthracenetriol. One common method is the Friedel-Crafts acylation, where 1,7,8-anthracenetriol reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the anthracene core are hydrogenated.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts acylation or alkylation using AlCl3 as a catalyst.

Major Products:

    Oxidation: Formation of anthraquinones.

    Reduction: Formation of dihydroanthracene derivatives.

    Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

9-Acetyl-1,7,8-anthracenetriol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Acetyl-1,7,8-anthracenetriol involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The hydroxyl groups and the acetyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    1,7,8-Anthracenetriol: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    9-Anthracenecarboxylic acid: Contains a carboxyl group instead of an acetyl group, leading to different chemical properties and reactivity.

    1,8-Dihydroxyanthracene: Features two hydroxyl groups, differing in the number and position of hydroxyl groups compared to 9-Acetyl-1,7,8-anthracenetriol.

Uniqueness: this compound is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

73637-16-8

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1-(1,2,8-trihydroxyanthracen-9-yl)ethanone

InChI

InChI=1S/C16H12O4/c1-8(17)13-14-9(3-2-4-11(14)18)7-10-5-6-12(19)16(20)15(10)13/h2-7,18-20H,1H3

InChI Key

DPMKTCIVEBLMCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC3=C1C(=C(C=C3)O)O)C=CC=C2O

Origin of Product

United States

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